REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.[N+:13]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[C:18]([Cl:23])[CH:17]=1)([O-:15])=[O:14]>C(O)(=O)C>[N+:13]([C:16]1[CH:22]=[CH:21][C:19]([N:20]2[C:9](=[O:10])[C:4]3=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=[C:5]3[C:6]2=[O:8])=[C:18]([Cl:23])[CH:17]=1)([O-:15])=[O:14]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)N1C(C=2C(C1=O)=CC(=CC2)Cl)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |